
L-Tyrosyl-N~2~-(5-amino-1H-imidazole-2-carbonyl)-L-lysyl-L-valinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Tyrosyl-N~2~-(5-amino-1H-imidazole-2-carbonyl)-L-lysyl-L-valinamide is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This compound likely has specific biological or chemical significance due to its intricate structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a peptide compound typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence, which is activated by coupling reagents like HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, using automated synthesizers and high-purity reagents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues in peptides can be substituted through various chemical modifications.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various chemical groups can be introduced using reagents like NHS esters or maleimides.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.
Aplicaciones Científicas De Investigación
Peptide compounds like L-Tyrosyl-N~2~-(5-amino-1H-imidazole-2-carbonyl)-L-lysyl-L-valinamide have diverse applications in scientific research:
Chemistry: Used as building blocks for more complex molecules or as catalysts in reactions.
Biology: Studied for their roles in cellular processes, signaling pathways, and as potential therapeutic agents.
Medicine: Investigated for their potential as drugs, particularly in targeting specific proteins or pathways in diseases.
Industry: Utilized in the development of new materials, sensors, and diagnostic tools.
Mecanismo De Acción
The mechanism of action of peptide compounds typically involves binding to specific molecular targets, such as enzymes, receptors, or other proteins. This binding can modulate the activity of the target, leading to various biological effects. The specific pathways involved depend on the structure and function of the peptide.
Comparación Con Compuestos Similares
Similar Compounds
L-Tyrosyl-L-lysyl-L-valinamide: A simpler peptide with similar amino acid residues.
L-Tyrosyl-N~2~-(5-amino-1H-imidazole-2-carbonyl)-L-lysyl-L-alaninamide: A related compound with alanine instead of valine.
Uniqueness
L-Tyrosyl-N~2~-(5-amino-1H-imidazole-2-carbonyl)-L-lysyl-L-valinamide is unique due to its specific sequence and the presence of the 5-amino-1H-imidazole-2-carbonyl group, which may confer distinct chemical and biological properties.
Propiedades
Número CAS |
918889-37-9 |
|---|---|
Fórmula molecular |
C24H36N8O5 |
Peso molecular |
516.6 g/mol |
Nombre IUPAC |
5-amino-N-[(2S)-6-amino-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]-N-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-1H-imidazole-2-carboxamide |
InChI |
InChI=1S/C24H36N8O5/c1-13(2)19(20(28)34)31-22(35)17(5-3-4-10-25)32(24(37)21-29-12-18(27)30-21)23(36)16(26)11-14-6-8-15(33)9-7-14/h6-9,12-13,16-17,19,33H,3-5,10-11,25-27H2,1-2H3,(H2,28,34)(H,29,30)(H,31,35)/t16-,17-,19-/m0/s1 |
Clave InChI |
ZMRJAHGOBJSFMD-LNLFQRSKSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CCCCN)N(C(=O)C1=NC=C(N1)N)C(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES canónico |
CC(C)C(C(=O)N)NC(=O)C(CCCCN)N(C(=O)C1=NC=C(N1)N)C(=O)C(CC2=CC=C(C=C2)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxoethyl}cyclooct-2-en-1-one](/img/structure/B12638148.png)
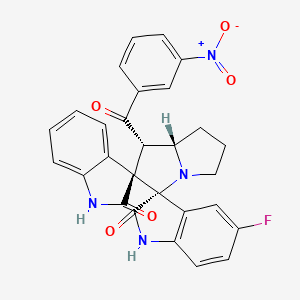
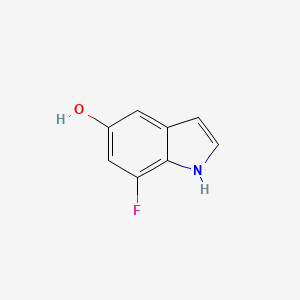

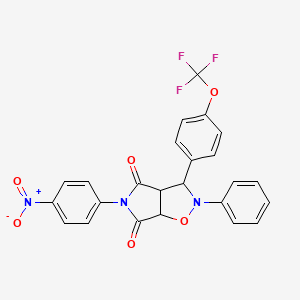
![N-[(2,4-Dimethoxyphenyl)methyl]-N-(2-iodophenyl)-3-oxobutanamide](/img/structure/B12638175.png)
![2-(5-chloro-2-methoxyphenyl)-4-[(4-fluorophenyl)carbonyl]hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione](/img/structure/B12638177.png)
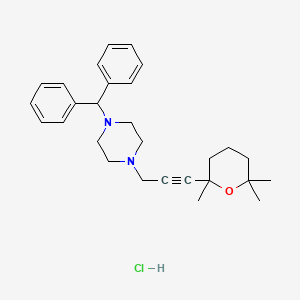
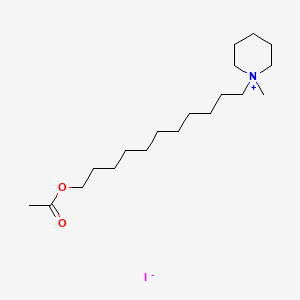
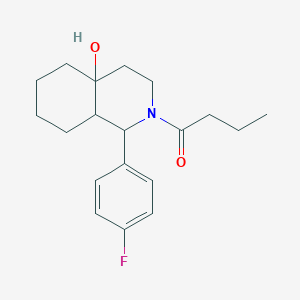
![3-iodo-N-phenyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B12638205.png)
![6-(Allyloxy)benzo[b]thiophene-2-carboximidamide](/img/structure/B12638210.png)
![10-(4'-Methyl[1,1'-biphenyl]-4-yl)decyl selenocyanate](/img/structure/B12638220.png)
![17-Hydroxy-11-methyl-2-oxatricyclo[13.4.0.03,8]nonadeca-1(15),3,5,7,10,16,18-heptaen-9-one](/img/structure/B12638226.png)
